molecular formula C24H40O5 B13395964 3,6,7-Trihydroxycholan-24-oic acid

3,6,7-Trihydroxycholan-24-oic acid

Cat. No.: B13395964
M. Wt: 408.6 g/mol
InChI Key: DKPMWHFRUGMUKF-UHFFFAOYSA-N
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Description

It is characterized by the presence of three hydroxy groups located at the 3α-, 6α-, and 7α-positions . This compound is a bile acid, which plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7-Trihydroxycholan-24-oic acid typically involves the hydroxylation of cholanic acid derivatives. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired hydroxylation at the 3α-, 6α-, and 7α-positions .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification from natural sources, such as bile from certain animals. The process includes several steps of extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3,6,7-Trihydroxycholan-24-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological and chemical properties .

Scientific Research Applications

3,6,7-Trihydroxycholan-24-oic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6,7-Trihydroxycholan-24-oic acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for bile acid receptors, regulating the expression of genes involved in bile acid synthesis and metabolism. The molecular targets include nuclear receptors such as FXR (Farnesoid X receptor) and TGR5 (G protein-coupled bile acid receptor) .

Properties

IUPAC Name

4-(3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPMWHFRUGMUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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